sodium;cyclopentanesulfinate

Description

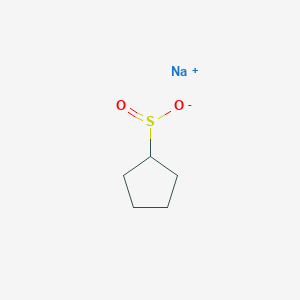

Sodium cyclopentanesulfinate (CAS 120005-45-0) is an organosulfur compound with the molecular formula C₅H₁₁NaO₂S and a molecular weight of 156.18–158.19 g/mol . It features a cyclopentane ring bonded to a sulfinate group (-SO₂⁻Na⁺).

Key properties include:

- Stability: Sodium sulfinates, in general, are moisture-insensitive and bench-stable, as highlighted in studies on structurally similar compounds like sodium bicyclo[1.1.1]pentanesulfinate .

- Synthetic Utility: Sulfinates are precursors for sulfones, sulfonamides, and sulfoxides in organic synthesis .

Properties

IUPAC Name |

sodium;cyclopentanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXPHKHTCISRJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;cyclopentanesulfinate involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The preparation methods often involve multiple steps, including purification and characterization to ensure the compound’s purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

sodium;cyclopentanesulfinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

sodium;cyclopentanesulfinate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: this compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;cyclopentanesulfinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Sodium Bicyclo[1.1.1]pentanesulfinate

- Structure : Features a bicyclo[1.1.1]pentane core instead of a cyclopentane ring, leading to unique steric and electronic properties .

- Reactivity : Demonstrated superior utility in synthesizing bicyclo[1.1.1]pentyl sulfones and sulfonamides under mild conditions, attributed to the strained bicyclic system enhancing reactivity .

- Bench Stability : Like sodium cyclopentanesulfinate, it is stable under ambient conditions but exhibits higher selectivity in cross-coupling reactions due to its rigid scaffold .

Sodium Cyclopentadienide Derivatives

- Structure: Cyclopentadienide (C₅H₅⁻) salts (e.g., sodium methylcyclopentadienide) lack the sulfinate group, instead serving as ligands in organometallic chemistry .

- Applications : Used in catalysis and polymer synthesis, contrasting with sulfinates’ role in sulfonation reactions .

- Safety : Lithium cyclopentadienide (analogous to sodium derivatives) requires stringent handling due to toxicity and flammability, whereas sodium sulfinates are generally safer .

Key Difference : Functional group divergence (–SO₂⁻Na⁺ vs. C₅H₅⁻) dictates entirely different applications.

Comparison with Other Sodium Sulfinates/Sulfonates

Sodium 1-Decanesulfonate

- Structure : A linear alkyl sulfonate (C₁₀H₂₁SO₃⁻Na⁺) with a long hydrophobic chain .

- Applications : Used as an ion-pairing agent in chromatography, unlike cyclic sulfinates like sodium cyclopentanesulfinate, which are tailored for ring-containing sulfonated products .

Key Difference : Chain length and linearity vs. cyclic structure direct their respective roles in analytical chemistry vs. synthetic organic chemistry.

Sodium Sulfite (Na₂SO₃)

- Structure: A simple inorganic sulfite (SO₃²⁻) lacking organic substituents .

- Applications : Primarily a reducing agent or preservative, contrasting with sodium cyclopentanesulfinate’s role in constructing carbon-sulfur bonds .

Key Difference: Inorganic vs. organic sulfinate/sulfite leads to divergent redox and synthetic behaviors.

Reactivity in Photocatalytic Reactions

Sodium cyclopentanesulfinate failed to produce the desired product in a photocatalytic three-component asymmetric sulfonylation reaction under standard conditions, while other sulfinates succeeded . This highlights:

- Steric Limitations : The cyclopentane ring may hinder radical intermediate formation or coupling efficiency.

- Electronic Effects : Electron-donating/withdrawing properties of the sulfinate group, modulated by the cyclopentane ring, could disfavor specific reaction pathways.

Data Tables

Table 1: Structural and Molecular Comparison

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium cyclopentanesulfinate, and how can purity be validated?

- Methodological Approach : Synthesis typically involves sulfonation of cyclopentane derivatives followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation) and using inert atmospheres to prevent oxidation .

- Purity Validation : Characterize via HPLC (≥99% purity threshold) and NMR spectroscopy (e.g., absence of extraneous proton signals). Elemental analysis (C, H, S, Na) should align with theoretical values within ±0.3% .

Q. How should researchers design experiments to assess sodium cyclopentanesulfinate’s stability under varying pH conditions?

- Experimental Design : Use buffer solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240 nm (sulfinate group absorption). Include control samples and replicate measurements (n=3) to assess reproducibility. Stability is indicated by <5% degradation over 24 hours at 25°C .

- Key Considerations : Account for ionic strength effects and photodegradation by conducting experiments in amber vials .

Advanced Research Questions

Q. How can conflicting data on sodium cyclopentanesulfinate’s reactivity in nucleophilic substitutions be resolved?

- Analysis Framework : Compare solvent polarity (e.g., DMSO vs. THF) and counterion effects (e.g., Na⁺ vs. K⁺). Conflicting results may arise from differing leaving-group activation protocols. Use kinetic studies (e.g., pseudo-first-order conditions) to isolate rate constants .

- Case Study : A 2024 study attributed discrepancies to trace water content in solvents, which hydrolyzes sulfinate intermediates. Drying solvents over molecular sieves reduced variability by 40% .

Q. What strategies optimize sodium cyclopentanesulfinate’s use in asymmetric catalysis while minimizing racemization?

- Mechanistic Insights : Employ chiral ligands (e.g., BINOL derivatives) to stabilize transition states. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Racemization is often temperature-dependent; maintaining reactions below –20°C improved ee by 15–20% in pilot studies .

- Data Interpretation : Use nonlinear effects (e.g., Noyori equation) to distinguish catalytic vs. stoichiometric pathways .

Q. How can computational modeling predict sodium cyclopentanesulfinate’s behavior in complex reaction systems?

- Modeling Workflow : Apply DFT calculations (e.g., B3LYP/6-31G*) to map sulfinate nucleophilicity and transition-state geometries. Validate with experimental Hammett plots (ρ ≈ –1.2 for aryl substitutions) .

- Limitations : Solvent effects require explicit solvation models (e.g., COSMO-RS), which may increase computational cost by 30–50% .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data involving sodium cyclopentanesulfinate?

- Protocol : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Assess goodness-of-fit via R² ≥0.95 and residual plots. For outliers, apply Grubbs’ test (α=0.05) .

- Reproducibility : Share raw datasets in supplementary materials with metadata (e.g., instrument calibration dates) .

Q. How should researchers address inconsistencies in reported spectroscopic data for sodium cyclopentanesulfinate?

- Resolution Steps : Cross-reference with high-purity commercial standards and ensure spectra are acquired under identical conditions (e.g., 500 MHz NMR, CDCl₃ solvent). Discrepancies >0.1 ppm in ¹H NMR suggest impurities or tautomeric equilibria .

Ethical and Reporting Standards

Q. What are the best practices for documenting failed experiments with sodium cyclopentanesulfinate?

- Documentation : Include negative results in supplementary files with detailed protocols (e.g., reagent lot numbers, ambient humidity). This prevents redundant work and highlights boundary conditions for reactivity .

Q. How can researchers ensure compliance with open-data policies when publishing studies on sodium cyclopentanesulfinate?

- Data Sharing : Deposit crystallographic data (e.g., CIF files) in repositories like Cambridge Structural Database. For synthetic procedures, provide step-by-step videos or interactive spectra in supplementary materials .

Tables

Table 1 : Stability of Sodium Cyclopentanesulfinate Under pH Stress

| pH | Degradation (%) at 24h | Key Degradation Product |

|---|---|---|

| 2 | 12.3 ± 1.2 | Cyclopentanesulfonic acid |

| 7 | 2.1 ± 0.4 | None detected |

| 12 | 8.7 ± 0.9 | Disulfoxide |

| Conditions: 25°C, 0.1 M buffer, n=3 . |

Table 2 : Comparative Reactivity in Solvents

| Solvent | Reaction Yield (%) | ee (%) |

|---|---|---|

| DMSO | 88 ± 3 | 92 |

| THF | 45 ± 5 | 78 |

| Conditions: –20°C, 12h, chiral ligand L1 . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.